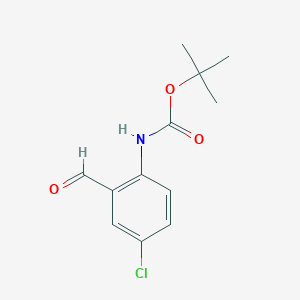

(N-Crotonyl)-(2S)-bornane-10,2-sultam

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

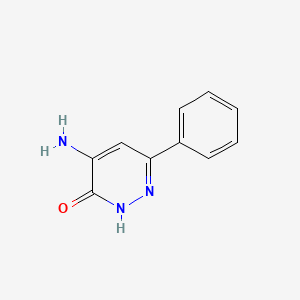

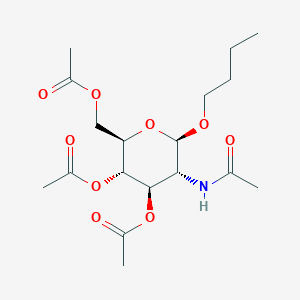

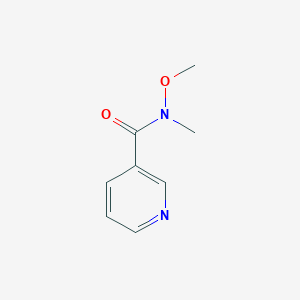

“(N-Crotonyl)-(2S)-bornane-10,2-sultam” is a research chemical with the molecular formula C14H21NO3S and a molecular weight of 283.38 . It is solid in appearance .

Molecular Structure Analysis

The IUPAC name for this compound is (E)-1-[(1R,5S,7S)-10,10-dimethyl-3,3-dioxo-3λ6-thia-4-azatricyclo[5.2.1.01,5]decan-4-yl]but-2-en-1-one . The InChI string is InChI=1S/C14H21NO3S/c1-4-5-12(16)15-11-8-10-6-7-14(11,13(10,2)3)9-19(15,17)18/h4-5,10-11H,6-9H2,1-3H3/b5-4+/t10-,11-,14-/m0/s1 .Physical And Chemical Properties Analysis

The boiling point of “this compound” is 397.2 ℃ at 760 mmHg . The melting point is 182-185 ℃ (lit.) . The density is 1.27 g/cm 3 .科学的研究の応用

Synthesis and Reactivity Studies :

- (N-Crotonyl)-(2S)-bornane-10,2-sultam has been studied for its synthesis and reactivity properties. For instance, the X-ray structures of its derivatives, such as its N-crotonoyl derivative, have been analyzed and compared with other sultams like fenchane-8,2-sultam. These studies also explore the reactivity and diastereoselectivity of these compounds in various reactions (Piątek et al., 2005).

Asymmetric Synthesis Applications :

- These compounds have been used in the practical synthesis of complex molecules like alloisoleucine. This involves processes like recrystallization, saponification, and hydroxyamination, demonstrating the utility of this compound in asymmetric synthesis (Belzecki et al., 2000).

Chiral Induction in Chemical Reactions :

- The compound and its derivatives have been shown to act as chiral inducers in various chemical reactions. For instance, N-Glyoxyloyl-(2R)-bornane-10,2-sultam has been used in reactions with nitro compounds, achieving high asymmetric induction (Kudyba et al., 2004).

Stereoselective Synthesis :

- These sultams have been applied in stereoselective synthesis, such as the conversion of bornane-10,2-sultam to its N-sulfinyl derivative. This process has been useful in producing sulfoxides and sulfinimines with high enantioselectivity (Oppolzer et al., 1997).

Applications in Diels-Alder Reactions :

- The compound and its derivatives have been studied in Diels-Alder reactions, such as cycloadditions with cyclopentadiene. These studies have contributed to understanding the stereochemical aspects of these reactions and their applications in asymmetric synthesis (Bauer et al., 1997).

Cyclopropanation Studies :

- N-Enoyl sultams derived from bornane[10,2]sultam have been used in Pd-catalyzed cyclopropanation, demonstrating significant stereochemical control in these reactions (Vallg»rda & Hacksell, 1991).

Safety and Hazards

“(N-Crotonyl)-(2S)-bornane-10,2-sultam” may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves/eye protection/face protection .

特性

| 94594-81-7 | |

分子式 |

C14H21NO3S |

分子量 |

283.39 g/mol |

IUPAC名 |

(E)-1-[(1R,5S,7R)-10,10-dimethyl-3,3-dioxo-3λ6-thia-4-azatricyclo[5.2.1.01,5]decan-4-yl]but-2-en-1-one |

InChI |

InChI=1S/C14H21NO3S/c1-4-5-12(16)15-11-8-10-6-7-14(11,13(10,2)3)9-19(15,17)18/h4-5,10-11H,6-9H2,1-3H3/b5-4+/t10-,11+,14+/m1/s1 |

InChIキー |

BKPQKSSKLBTRJO-QDXQHUEUSA-N |

異性体SMILES |

C/C=C/C(=O)N1[C@H]2C[C@H]3CC[C@]2(C3(C)C)CS1(=O)=O |

SMILES |

CC=CC(=O)N1C2CC3CCC2(C3(C)C)CS1(=O)=O |

正規SMILES |

CC=CC(=O)N1C2CC3CCC2(C3(C)C)CS1(=O)=O |

ピクトグラム |

Irritant |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2S,5R,6S)-Benzhydryl 6-bromo-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate 4-oxide](/img/structure/B1278327.png)

![1-(Benzo[d]thiazol-5-yl)ethanone](/img/structure/B1278334.png)